molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5

1,3,8-Triazaspiro[4.5]decan-4-one

Cat. No. B3053800
CAS RN: 56186-25-5
M. Wt: 155.2 g/mol
InChI Key: JRKPNHLSQGAUDY-UHFFFAOYSA-N
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Description

“1,3,8-Triazaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C7H13N3O . It is also known as a metabolite of long-acting neuroleptic agent Fluspirilene .


Synthesis Analysis

The synthesis of some novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives was constructed under ultrasound-assisted synthesis method by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates . Another synthesis method involved the Strecker reaction with aniline and trimethylsilyl cyanide .


Molecular Structure Analysis

The molecular structure of “1,3,8-Triazaspiro[4.5]decan-4-one” can be represented by the IUPAC Standard InChI: InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) .


Physical And Chemical Properties Analysis

The molecular weight of “1,3,8-Triazaspiro[4.5]decan-4-one” is 155.20 g/mol . Other physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Inhibition of Permeability Transition Pores

1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to inhibit permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This mechanism prevents Oligomycin A-related side effects . This application is particularly important in the context of ischemia reperfusion injury (IRI) .

Cardioprotection

The same derivatives have been identified as potential targets for cardioprotection . By inhibiting the permeability transition pore (PTP) forming proteins, these compounds could potentially protect the heart from reperfusion injury .

Delta Opioid Receptor Agonist

1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as a novel delta opioid receptor-selective agonist chemotype . This could have potential applications in pain management and addiction treatment .

Treatment of Anxiety and Depression

These compounds have been found useful in the treatment of disorders and conditions such as anxiety and depression . This could potentially lead to the development of new therapeutic strategies for these conditions .

Treatment of Substance Abuse

The same compounds have also been found to be useful in the treatment of substance abuse . This could potentially provide new avenues for the treatment of addiction .

Pain Management

1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to be useful in the treatment of neuropathic pain and acute pain . This could potentially lead to the development of new pain management strategies .

Treatment of Respiratory Conditions

These compounds have been found to be useful in the treatment of respiratory conditions such as asthma and cough . This could potentially lead to the development of new therapeutic strategies for these conditions .

Improved Cognition

Finally, 1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been found to be useful for improved cognition . This could potentially lead to the development of new cognitive enhancement strategies .

Safety and Hazards

The safety and hazards of “1,3,8-Triazaspiro[4.5]decan-4-one” are not well-documented in the literature .

properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPNHLSQGAUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621630
Record name 1,3,8-Triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56186-25-5
Record name 1,3,8-Triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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